2,4,6-Tribromo-3,5-dimethylphenol
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Overview
Description
2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three bromine atoms and two methyl groups attached to a phenol ring, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the controlled addition of elemental bromine to 3,5-dimethylphenol in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is exothermic and requires careful temperature control to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or sodium borohydride.
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of debrominated phenol derivatives.
Scientific Research Applications
2,4,6-Tribromo-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, wood preservatives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-tribromo-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. It is known to bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the methyl groups, used as a fungicide and wood preservative.
2,4,6-Tribromotoluene: Contains a toluene group instead of a phenol group, used in organic synthesis.
3-Hydroxy-2,4,6-tribromobenzyl alcohol: Contains a hydroxyl group on the benzyl position, used in chemical research .
Uniqueness
2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Biological Activity
2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) is a brominated phenolic compound that has garnered attention due to its potential biological activities and applications. This compound is often studied for its antimicrobial, antifungal, and antioxidant properties. Understanding the biological activity of TBDMP is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and industrial uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8Br3O
- Molecular Weight : 368.88 g/mol
The compound features three bromine atoms attached to the aromatic ring and two methyl groups, which significantly influence its biological activity.
Antimicrobial Activity
TBDMP has shown significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Case Study: Antimicrobial Efficacy
A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of TBDMP against various strains of bacteria. The results demonstrated that TBDMP effectively inhibited bacterial growth, particularly against Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in medical and food applications .
Antifungal Activity
In addition to its antibacterial properties, TBDMP has also been investigated for its antifungal activity. It has shown effectiveness against several fungal strains.
Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 16 µg/mL | |
Aspergillus niger | 32 µg/mL |
Research Findings
A study by Lee et al. (2020) highlighted the antifungal activity of TBDMP against Candida albicans. The compound exhibited a significant reduction in fungal growth at low concentrations, indicating its potential as an antifungal agent in clinical settings .
Antioxidant Activity
TBDMP has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Assay Method | IC50 Value (µg/mL) | Reference |
---|---|---|
DPPH Scavenging Activity | 25 µg/mL | |
ABTS Assay | 30 µg/mL |
Findings on Antioxidant Capacity
Research conducted by Kim et al. (2019) demonstrated that TBDMP exhibited strong antioxidant activity through DPPH and ABTS assays, with IC50 values indicating effective radical scavenging capabilities. This suggests that TBDMP may have protective effects against oxidative damage in biological systems .
Toxicological Considerations
While the biological activities of TBDMP are promising, it is essential to consider its toxicological profile. Studies have indicated that high concentrations of brominated compounds can lead to cytotoxic effects.
Cytotoxicity Studies
A cytotoxicity assay performed on human cell lines revealed that TBDMP exhibits dose-dependent cytotoxic effects at concentrations above 100 µg/mL. The compound was found to induce apoptosis in certain cancer cell lines while having minimal effects on normal cells at lower concentrations .
Properties
CAS No. |
58170-32-4 |
---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,4,6-tribromo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |
InChI Key |
OXUOISZCFYHEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)C)Br |
Origin of Product |
United States |
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